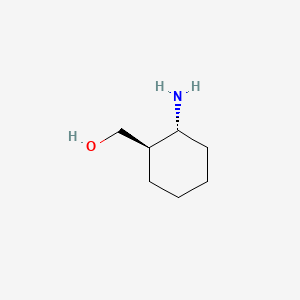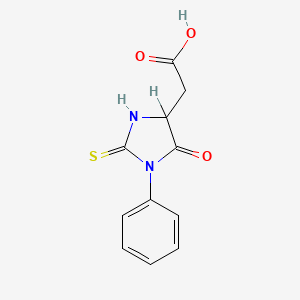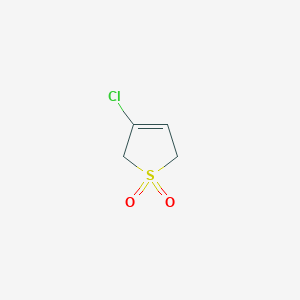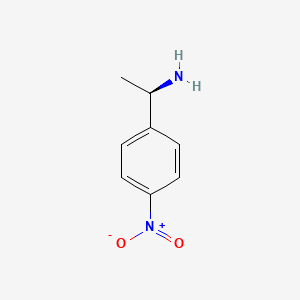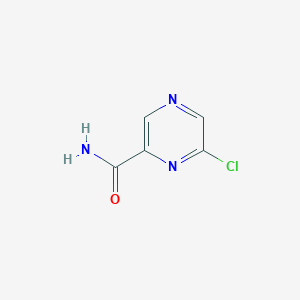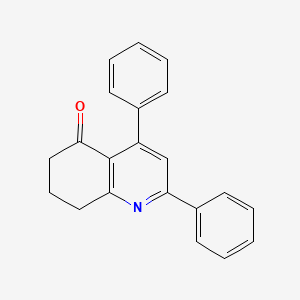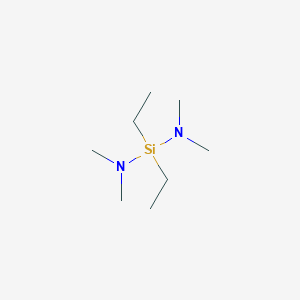
双(二甲氨基)二乙基硅烷
描述
Bis(dimethylamino)diethylsilane is a chemical compound used in various applications. It has been used to silanize pH-sensitive microelectrodes, which are used to measure the membrane potential in oocytes . This process is part of an experimental procedure aimed towards cloning and characterizing human electrogenic Na±cotransporter isoform (hhNBC) .
Molecular Structure Analysis
The molecular formula of Bis(dimethylamino)diethylsilane is C6H18N2Si . It has a molecular weight of 146.31 . The InChI key is QULMGWCCKILBTO-UHFFFAOYSA-N .
Chemical Reactions Analysis
Bis(dimethylamino)diethylsilane has been used in the silanization of pH-sensitive microelectrodes . This process is part of an experimental procedure aimed towards cloning and characterizing human electrogenic Na±cotransporter isoform (hhNBC) .
Physical And Chemical Properties Analysis
Bis(dimethylamino)diethylsilane has a boiling point of 128-129°C, a melting point of -98°C, and a density of 0.809 g/mL at 25°C . Its refractive index at 20°C is 1.4169 .
科学研究应用
Silanization of pH-sensitive Microelectrodes
- Application Summary: Bis(dimethylamino)diethylsilane is used to silanize pH-sensitive microelectrodes . These microelectrodes are used to measure the membrane potential in oocytes .
- Methods of Application: The compound is applied to the microelectrodes in a process known as silanization . This process involves the formation of a thin layer of silane on the surface of the microelectrodes, which enhances their sensitivity to pH changes .
- Results or Outcomes: The silanized microelectrodes have been used in experimental procedures aimed towards cloning and characterizing human electrogenic Na±cotransporter isoform (hhNBC) .
Microelectrode Measurements
- Application Summary: Bis(dimethylamino)diethylsilane is also used for microelectrode measurements . These measurements are conducted to measure carbon dioxide transport through membranes .
- Methods of Application: The compound is applied to the microelectrodes, enhancing their ability to measure carbon dioxide transport .
- Results or Outcomes: The use of Bis(dimethylamino)diethylsilane in microelectrode measurements has contributed to the understanding of carbon dioxide transport through membranes .
Electronic Film Deposition
- Application Summary: Bis(dimethylamino)diethylsilane is used in electronic film deposition . This process is crucial in the manufacturing of electronic devices .
- Methods of Application: The compound is used in the deposition process to create thin films of material on the surface of electronic devices .
- Results or Outcomes: The use of Bis(dimethylamino)diethylsilane in electronic film deposition has contributed to the development and manufacturing of various electronic devices .
Coupling Agent for Silanol Terminated Siloxanes
- Application Summary: Bis(dimethylamino)diethylsilane is used as a coupling agent for silanol terminated siloxanes .
- Methods of Application: The compound is reacted with silanol terminated siloxanes to form a bond between them .
- Results or Outcomes: This application is beneficial in the production of silicone polymers .
Treatment for Glass
- Application Summary: Bis(dimethylamino)diethylsilane is used for the treatment of glass .
- Methods of Application: The compound is applied to the glass surface to improve its properties .
- Results or Outcomes: The treatment enhances the durability and performance of the glass .
Area-Selective Atomic Layer Deposition
- Application Summary: Bis(dimethylamino)diethylsilane is used in area-selective atomic layer deposition (AS-ALD) .
- Methods of Application: The compound is utilized as an inhibitor in the AS-ALD process .
- Results or Outcomes: This application contributes to the precise deposition of materials at the nanoscale .
Coupling Agent for Diols and Diamines
- Application Summary: Bis(dimethylamino)diethylsilane is used as a coupling agent for diols and diamines .
- Methods of Application: The compound is reacted with diols and diamines to form a bond between them .
- Results or Outcomes: This application is beneficial in the production of various organic compounds .
Treatment for Glass
- Application Summary: Bis(dimethylamino)diethylsilane is used for the treatment of glass .
- Methods of Application: The compound is applied to the glass surface to improve its properties .
- Results or Outcomes: The treatment enhances the durability and performance of the glass .
Inhibitor for Area-Selective Atomic Layer Deposition
- Application Summary: Bis(dimethylamino)diethylsilane is used as an inhibitor for area-selective atomic layer deposition (AS-ALD) .
- Methods of Application: The compound is utilized as an inhibitor in the AS-ALD process .
- Results or Outcomes: This application contributes to the precise deposition of materials at the nanoscale .
安全和危害
未来方向
属性
IUPAC Name |
N-[dimethylamino(diethyl)silyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N2Si/c1-7-11(8-2,9(3)4)10(5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQSOHGSGBWNBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373497 | |
| Record name | BIS(DIMETHYLAMINO)DIETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dimethylamino)diethylsilane | |
CAS RN |
33287-52-4 | |
| Record name | BIS(DIMETHYLAMINO)DIETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(dimethylamino)diethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






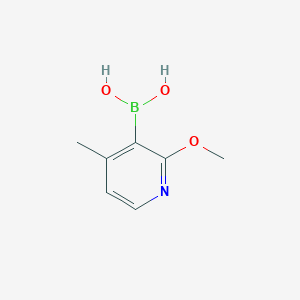
![2-[(2-Nitrophenyl)thio]ethanohydrazide](/img/structure/B1586005.png)

![Ethyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1586008.png)
![10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B1586009.png)
